molecular formula C9H9N3O B13977122 1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one

1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one

Cat. No.: B13977122
M. Wt: 175.19 g/mol
InChI Key: HOMNJJMKJWBJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyridazine family, known for its diverse pharmacological activities. The unique structure of this compound allows for various functional modifications, making it a valuable scaffold in drug design and development .

Preparation Methods

The synthesis of 1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides a concise route to the desired compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The pathways involved often include signaling cascades that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one can be compared with other similar compounds in the pyrazolopyridazine family:

The uniqueness of this compound lies in its versatile pharmacological profile and its potential for functional modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-methylpyrazolo[1,5-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6-9(7(2)13)8-4-3-5-10-12(8)11-6/h3-5H,1-2H3

InChI Key

HOMNJJMKJWBJRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)C)C=CC=N2

Origin of Product

United States

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